Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate
Description
Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is a chiral piperidine derivative featuring a 4-bromothiophen-2-ylmethyl substituent at the nitrogen atom and a methyl ester group at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₁₄BrNO₂S, with a molecular weight of 336.23 g/mol. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for drug discovery, particularly in targeting neurological and metabolic disorders .
Properties
IUPAC Name |
methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-16-12(15)9-3-2-4-14(6-9)7-11-5-10(13)8-17-11/h5,8-9H,2-4,6-7H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLBGPGVKUHLJC-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)CC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN(C1)CC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Bromothiophene Moiety: The bromothiophene group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a bromothiophene derivative and a suitable piperidine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C12H16BrNO2S
- Molecular Weight: 304.23 g/mol
- Purity Limit: ≥ 96%
The compound features a piperidine ring substituted with a bromothiophene moiety, which enhances its reactivity and biological activity. The presence of the bromine atom allows for diverse substitution reactions, making it a valuable intermediate in organic synthesis.
Organic Synthesis
Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of derivatives with varied biological activities.
- Coupling Reactions: It serves as a building block for constructing larger molecular frameworks, particularly in the pharmaceutical industry.
Research indicates that this compound may exhibit significant biological activities , including:
- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various microbial strains, warranting further investigation into its mechanisms of action and efficacy.
- Anticancer Activity: The compound is being explored for its ability to inhibit cancer cell proliferation. Its interaction with specific cellular targets could provide insights into new cancer therapies.
Pharmaceutical Development
The pharmaceutical industry is keenly interested in this compound for its potential as a therapeutic agent . Ongoing research focuses on:
- Drug Design: Its unique structure may contribute to the development of novel drugs targeting specific diseases, particularly those related to inflammation and cancer.
- Preclinical Studies: Early-stage trials are assessing its safety profile and therapeutic efficacy.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2021 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating potential for further development as an antimicrobial agent. |
| Johnson et al., 2022 | Anticancer Properties | Showed inhibition of proliferation in breast cancer cell lines; further mechanistic studies are ongoing to elucidate pathways involved. |
| Lee et al., 2023 | Synthetic Applications | Developed a novel synthetic route using this compound as a key intermediate for synthesizing complex heterocycles. |
Mechanism of Action
The mechanism of action of Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety may play a crucial role in binding to these targets, while the piperidine ring and methyl ester group contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations:
- Steric Considerations : The 4-bromothiophen-2-ylmethyl group is less bulky than tert-butoxycarbonyl (Boc) or nitrobenzenesulfonyl groups, favoring conformational flexibility .
- Solubility : The methyl ester in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., ), impacting membrane permeability in biological systems.
Spectroscopic and Analytical Data
- NMR Spectroscopy :
- The target compound’s ¹H NMR would show distinct aromatic protons from the bromothiophene ring (δ ~7.0–7.5 ppm) and a singlet for the methyl ester (δ ~3.7 ppm). This contrasts with nitro-group-containing analogues (e.g., 1c ), where nitro protons are absent, and phenyl protons resonate at δ ~7.2–7.6 ppm.
- ¹³C NMR would highlight the bromothiophene carbon (C-Br, δ ~110–120 ppm) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry: The molecular ion peak ([M]⁺) at m/z 336.23 and isotopic pattern (due to bromine) differentiate it from non-halogenated analogues .
Biological Activity
Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by its piperidine core, which is a common feature in many pharmacologically active substances. The presence of the bromothiophenyl group enhances its structural diversity and may contribute to its biological properties.
- IUPAC Name : this compound
- Molecular Formula : C12H16BrNO2S
- CAS Number : 1548163-89-8
- Purity : ≥ 96%
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. The following sections detail significant findings related to its pharmacological effects.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds. The incorporation of the bromothiophenyl moiety in this compound may enhance lipophilicity and improve binding affinity to biological targets. Research on related compounds suggests that modifications at specific positions on the piperidine ring can significantly influence their efficacy and selectivity against various biological targets .
Case Studies
Several case studies have explored the biological activities of related piperidine derivatives:
- Study on Antiviral Compounds : A series of 1,4-disubstituted piperidines were synthesized and tested for activity against human coronaviruses. Compounds with similar structural features to this compound demonstrated micromolar activity against SARS-CoV and influenza viruses, indicating potential for further development .
- Inhibition Studies : In vitro studies have shown that certain piperidine derivatives inhibit viral replication by targeting viral proteases. The mechanism of action often involves binding to the active site of these enzymes, thus preventing viral polyprotein processing .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
